Uridylyl-(3'-5')-adenosine phosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52077-33-5 |
|---|---|
Molecular Formula |
C20H27N7O14P2 |
Molecular Weight |
651.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]methyl]phosphinic acid |
InChI |
InChI=1S/C20H27N7O14P2/c21-16-12-17(23-6-22-16)27(7-24-12)19-15(32)14(31)10(40-19)4-38-43(36,37)41-42(34,35)5-8-9(3-28)39-18(13(8)30)26-2-1-11(29)25-20(26)33/h1-2,6-10,13-15,18-19,28,30-32H,3-5H2,(H,34,35)(H,36,37)(H2,21,22,23)(H,25,29,33)/t8-,9-,10-,13-,14-,15-,18-,19-/m1/s1 |
InChI Key |
AHCAECBTVWFETN-SZYJPCJTSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)CP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Other CAS No. |
52077-33-5 |
Synonyms |
uridylyl-(3'-5')-adenosine phosphonate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Uridylyl 3 5 Adenosine Phosphonate
Evolution of Phosphonate (B1237965) Linkage Formation Strategies
The creation of the internucleotide bond has been a central theme in nucleic acid chemistry. The journey from early, often inefficient methods to modern, highly optimized strategies has enabled the synthesis of complex analogues like uridylyl-(3'-5')-adenosine phosphonate.
The chemical synthesis of oligonucleotides began with the phosphodiester method, first reported in 1955 by Michelson and Todd for a dithymidinyl nucleotide. trilinkbiotech.combiosearchtech.comimperial.ac.uk This approach involved reacting a 5'-protected nucleoside with a 3'-activated phosphomonoester of another nucleoside. imperial.ac.uk A key development in this area was H. Gobind Khorana's work, which utilized coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phosphodiester bond. biosearchtech.com However, the phosphodiester approach was hampered by the charged nature of the phosphodiester intermediates, which caused solubility issues and were prone to side reactions, complicating purification. nih.gov
To overcome these limitations, the phosphotriester method was developed in the late 1960s. trilinkbiotech.com This strategy introduced a protecting group on the phosphate (B84403) oxygen, rendering the intermediate uncharged. trilinkbiotech.combiosearchtech.com This "phosphate protection," typically using groups like β-cyanoethyl, prevented unwanted branching and improved solubility in organic solvents, facilitating purification. trilinkbiotech.com The phosphotriester method was a significant step forward, enabling the first commercial availability of oligonucleotides and laying the groundwork for solid-phase synthesis. nih.gov While these early methods were foundational for natural DNA and RNA synthesis, their multi-step nature and moderate yields highlighted the need for more efficient chemistries for producing modified analogues. imperial.ac.uknih.gov
A major breakthrough in oligonucleotide synthesis came in the mid-1970s with the introduction of the phosphite-triester method, which utilized more reactive trivalent phosphorus (P(III)) chemistry. trilinkbiotech.com This innovation led directly to the development of the phosphoramidite (B1245037) approach by Marvin Caruthers and his colleagues. acs.org This methodology uses stable, yet readily activated, nucleoside phosphoramidite monomers as the building blocks. wikipedia.orgumich.edu These synthons are activated by a weak acid, such as 1H-tetrazole, to react rapidly and efficiently with the 5'-hydroxyl group of a growing oligonucleotide chain, which is typically attached to a solid support. trilinkbiotech.comumich.edunih.gov
The synthetic cycle for the phosphoramidite method consists of four main steps:
Deprotection: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. trilinkbiotech.comresearchgate.net
Coupling: Addition of the activated phosphoramidite monomer to the free 5'-hydroxyl group. nih.govresearchgate.net
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. nih.gov
Oxidation: Conversion of the newly formed, unstable phosphite (B83602) triester linkage to a stable pentavalent phosphate triester using an oxidizing agent like iodine and water. wikipedia.orgresearchgate.net
The high coupling efficiency (approaching 100%) and the automation of this process on solid-phase synthesizers revolutionized DNA and RNA synthesis. researchgate.netutupub.fi This robust chemistry is readily adaptable for the synthesis of analogues, including those with phosphonate linkages, by using appropriately modified phosphoramidite monomers. nih.govmdpi.com
The H-phosphonate method represents another powerful strategy utilizing P(III) chemistry and is a direct route for synthesizing phosphonate analogues. nih.govresearchgate.net Pioneered in the 1980s by Garegg, Stawinski, Froehler, and Matteucci, this approach involves the condensation of a protected nucleoside 3'-H-phosphonate monoester with the 5'-hydroxyl of a nucleoside in the presence of a condensing agent like pivaloyl chloride. nih.govresearchgate.netumich.edu
A key feature of the H-phosphonate method is that the resulting H-phosphonate diester linkage is stable to the acidic conditions used for detritylation. wikipedia.orgnih.gov This simplifies the synthetic cycle to just two steps: deprotection and coupling. wikipedia.orgumich.edu The oxidation step is performed only once at the end of the entire chain assembly, converting all the internucleosidic H-phosphonate links to the desired phosphodiester or, in this case, phosphonate linkages. wikipedia.orgnih.gov
The H-phosphonate approach offers several advantages, particularly for solution-phase synthesis and the preparation of certain analogues. researchgate.net The starting H-phosphonate monoesters are stable and easy to handle. researchgate.net This methodology is particularly well-suited for synthesizing RNA and acid-labile oligonucleotide analogues. nih.govresearchgate.net It has been successfully used to prepare a variety of backbone-modified oligonucleotides, including phosphorothioates and phosphoramidates. umich.edu For the synthesis of this compound, the H-phosphonate method provides a direct pathway to the target linkage before the final oxidation or equivalent step. researchgate.netnih.gov
| Method | Phosphorus Valence | Key Intermediate | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Phosphodiester | P(V) | Charged Phosphodiester | Historical foundation. biosearchtech.comimperial.ac.uk | Solubility issues, side reactions, low yield. nih.gov |
| Phosphotriester | P(V) | Neutral Phosphotriester | Improved solubility and purification, enabled solid-phase synthesis. trilinkbiotech.combiosearchtech.com | Relatively long coupling times. biosearchtech.com |
| Phosphoramidite | P(III) | Phosphite Triester | Very fast coupling, high efficiency (>99%), automated. nih.govresearchgate.net | Requires oxidation at every cycle, moisture-sensitive reagents. wikipedia.org |
| H-Phosphonate | P(III) | H-Phosphonate Diester | Simplified two-step cycle, single oxidation at the end, good for RNA synthesis. wikipedia.orgnih.govumich.edu | Slightly lower coupling yields than phosphoramidite method. nih.gov |
Stereoselective Synthesis of Phosphonate Centers
The phosphorus atom in a phosphonate linkage is a stereogenic center when the attached groups are unique, leading to the existence of Rp and Sp enantiomers. The absolute stereochemistry of this center can significantly impact the biological activity and structural properties of the oligonucleotide. frontiersin.org Therefore, controlling the stereochemistry during synthesis is of paramount importance.
The development of catalytic asymmetric methods to control the configuration of P-stereogenic centers is a challenging yet crucial area of organic chemistry. frontiersin.org Organocatalysis and metal complex catalysis have emerged as powerful tools for this purpose. mdpi.com Chiral catalysts, such as chiral phosphoric acids (CPAs) or chiral nucleophilic catalysts, can create a chiral environment around the phosphorus center during bond formation, directing the reaction towards one diastereomer. frontiersin.orgnih.gov
Strategies for asymmetric synthesis of P-stereogenic compounds include:
Desymmetrization: Using a chiral catalyst to selectively react with one of two prochiral groups on a phosphorus atom. nih.gov
Kinetic Resolution: Reacting a racemic mixture of P-chiral compounds with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. frontiersin.org
Dynamic Kinetic Resolution: Combining a rapid, reversible epimerization of the starting enantiomers with a stereoselective reaction, allowing for the theoretical conversion of the entire racemic mixture into a single product enantiomer. frontiersin.orgnih.gov
In the context of dinucleotide phosphonate synthesis, these catalytic strategies can be applied to stereoselectively form the P-O or P-C bond, establishing the desired configuration at the phosphorus center. frontiersin.orgmdpi.com
Achieving control over the absolute configuration at the phosphonate linkage in dinucleotides like this compound is essential for producing stereochemically pure compounds. nih.govoup.com The development of chiral auxiliaries and catalysts has been instrumental in this endeavor. nih.gov
One successful strategy involves using chiral phosphoramidite monomers where a chiral auxiliary is attached to the phosphorus atom. This auxiliary directs the stereochemical outcome of the coupling reaction. After the linkage is formed, the auxiliary is removed. oup.com For instance, the use of a specific chiral auxiliary can lead to the preferential formation of the Rp configuration of a phosphoramidate (B1195095) (PN) linkage and the Sp configuration of a phosphorothioate (B77711) (PS) linkage due to identical geometries in the transition state. oup.com
More recently, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been used as catalysts to control the stereochemistry during phosphoramidite coupling. chemrxiv.org This catalytic approach allows for stereodivergence, meaning that by simply choosing a different catalyst scaffold, one can access either the Rp or Sp diastereomer of the phosphite intermediate from the same set of starting materials. chemrxiv.org For example, peptide-embedded phosphothreonine-derived CPAs and C2-symmetric BINOL-derived CPAs have demonstrated the ability to produce either phosphite diastereomer with high levels of control. frontiersin.org This catalytic, stereocontrolled synthesis of dinucleotides represents a significant advancement, enabling the production of oligonucleotides with defined phosphorus stereochemistry. chemrxiv.org The synthesis of chirally pure R(P) methylphosphonate (B1257008) dinucleotide synthons has been achieved and used in automated synthesis to create oligonucleotides that bind to RNA with significantly higher affinity than their racemic counterparts. nih.govoup.com
| Catalyst/Auxiliary Type | Reaction Type | Stereochemical Control | Key Features |
|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Phosphoramidite Coupling | Diastereodivergent | Enables access to either phosphite diastereomer by selecting the appropriate CPA scaffold. frontiersin.orgchemrxiv.org |
| Peptide-embedded Catalysts | Phosphoramidite Transfer | High Diastereoselectivity | Reinforces inherent substrate preference for one diastereomer. frontiersin.orgchemrxiv.org |
| Chiral Nucleophilic Catalysts | Dynamic Kinetic Asymmetric Transformation (DKAT) | High Enantioselectivity | Used for the synthesis of enantiopure prodrugs. nih.gov |
| Chiral Auxiliary on P-atom | Phosphoramidite Coupling | Diastereoselective | Auxiliary is bound to the phosphorus to control stereochemistry during coupling and is later removed. oup.com |
Synthesis of Modified this compound Analogues
The generation of modified this compound analogues involves intricate chemical strategies designed to introduce specific functional groups or alter existing ones. These modifications are crucial for probing biological systems and developing potential therapeutics with improved properties.
The introduction of sulfur into the sugar moiety (thionucleosides) or modifications on the purine (B94841) and pyrimidine (B1678525) bases can profoundly impact the analogue's conformational preferences and binding affinities.
A novel acyclic approach has been developed for the synthesis of thiofuranoside N-glycosides bearing an adenine (B156593) nucleobase, which offers significant improvements in regio- and diastereoselectivity. scholaris.ca This method involves the coupling of acyclic dithioacetal substrates with purine nucleobases to selectively generate 1',2'-syn thioaminals. scholaris.ca A key aspect of this strategy is the ability to control the regiochemistry of the nucleobase coupling (N7 or N9 positions) by using either silylated or unsilylated purines. scholaris.ca For instance, reacting a silylated N6-benzoylated adenine with a dithioacetal activated by iodine (I2) yields N7-regioisomers, whereas using an unsilylated N6-Bz adenine under similar conditions favors the formation of N9-thioaminals. scholaris.ca
Beyond the sugar moiety, direct modifications to the nucleobases are also a key strategy. For example, uridylyl-(3',5')-8-carboxymethylaminoadenosine has been synthesized to study the catalytic potential of a carboxylate group near the phosphodiester bond. nih.gov This modification involves introducing a carboxymethylamino group at the C8 position of the adenine base. nih.gov Another approach involves modifications to the uridine (B1682114) base, such as the synthesis of a series of 5-substituted uridine 5'-methylenephosphonates. Key steps for this modification include the reaction of a protected uridine 5'-aldehyde with [(diethoxyphosphinyl)methylidene]triphenylphosphorane, followed by C-5 bromination and a Suzuki–Miyaura coupling to introduce various substituents. nih.gov
Table 1: Regiocontrol in Thioaminal Synthesis
| Adenine Derivative | Activating Agent | Solvent | N7/N9 Ratio | Diastereomeric Ratio (syn/anti) | Yield (%) |
|---|---|---|---|---|---|
| N6-Bz-Adenine (silylated) | I2 | THF | >20:1 | 6:1 | 87 |
| N6-Bz-Adenine (unsilylated) | I2 | Toluene | 1:>20 | 7:1 | 61 |
Data sourced from a study on acyclic approaches to thionucleoside synthesis. scholaris.ca
Replacing one of the non-bridging oxygen atoms in the phosphonate linkage with sulfur (phosphorothioate) or a methyl group (methylphosphonate) creates analogues with increased nuclease resistance and altered lipophilicity. These modifications are crucial for enhancing the stability of potential antisense oligonucleotides.
Solid-phase synthesis is a robust method for creating these variants. nih.govcalstate.edu H-phosphonate chemistry is particularly versatile, allowing for the introduction of various modified linkages. nih.gov For the synthesis of methylphosphonate analogues, nucleoside-O-methyl-(H)-phosphinates can be used as monomer building blocks. nih.gov Following the coupling step in the synthetic cycle, the resulting O-methyl-(H)-phosphinate internucleotide linkage can be converted to the desired variant. For instance, sulfurization using reagents like 3-amino-1,2,4-dithiazole-5-thione (B1224285) (ADTT) yields a phosphonothioate linkage, a variant of the phosphorothioate. nih.govresearchgate.net This approach allows for the creation of chimeric oligonucleotides containing a mix of phosphodiester, methylphosphonate, and phosphonothioate linkages within a single strand. nih.gov
A facile synthesis for adenosine (B11128) 3', 5'-cyclic methylphosphonate and its corresponding methylphosphonothioate has also been reported. nih.gov This was achieved by treating 2'-protected adenosine with O,O-bis (1-benzotriazolyl) methylphosphonate or its thio-analogue under mild conditions. nih.gov For linear oligonucleotides, methyl phosphonamidites are available and compatible with standard automated DNA synthesis protocols, providing a straightforward method to incorporate methylphosphonate linkages. glenresearch.com
Table 2: Common Reagents in Modified Phosphonate Linkage Synthesis
| Target Linkage | Key Reagent/Monomer | Chemistry | Reference |
|---|---|---|---|
| Methylphosphonate | Nucleoside-O-methyl-(H)-phosphinate | H-phosphonate | nih.gov |
| Methylphosphonate | Methyl Phosphonamidite | Phosphoramidite | glenresearch.com |
| Phosphorothioate | Phenylacetyl disulfide (PADS) | Phosphoramidite | researchgate.net |
| Phosphorothioate | 3-amino-1,2,4-dithiazole-5-thione (ADTT) | Phosphoramidite | researchgate.net |
Phosphonates are negatively charged, which often leads to poor cell membrane permeability and low bioavailability. nih.gov Prodrug strategies are employed to mask this problematic phosphonate group, thereby improving cellular uptake and pharmacokinetic properties. nih.govnih.gov
A widely used strategy is to attach lipophilic masking groups to the phosphonate moiety, which are later cleaved intracellularly by enzymes to release the active drug. nih.gov The acyloxyalkyl ester approach is a prominent example. nih.gov Pivaloyloxymethyl (POM) prodrugs, for instance, are cleaved by esterases to produce a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde (B43269) to unmask the phosphonate. nih.gov Another common approach is the S-acyl-2-thioethyl (SATE) concept, which also relies on enzymatic cleavage to liberate the active compound. nih.gov
These strategies effectively neutralize the negative charge of the phosphonate, facilitating passive diffusion across cell membranes. nih.gov The intact lipophilic prodrug is more stable during oral absorption and can be transported intact in the plasma to target tissues. nih.gov Peptidomimetic prodrugs have also shown promise, as they can be designed to be recognized by cellular transporters, potentially increasing uptake and bioavailability even more than single amino acid protecting groups. nih.gov The overarching goal of these constructs is to bypass the often rate-limiting initial phosphorylation step required for the activation of many nucleoside analogues by delivering them in a pre-phosphorylated, or phosphonate, form. nih.govnih.gov
Table 3: Overview of Phosphonate Prodrug Strategies
| Prodrug Approach | Masking Moiety Example | Cleavage Mechanism | Key Advantage |
|---|---|---|---|
| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Enzymatic (Esterases) | Improved stability and oral absorption. nih.gov |
| S-Acyl-2-thioethyl | Bis(S-acyl-2-thioethyl) ester | Enzymatic (Esterases) | Intracellular delivery of phosphonate. nih.gov |
| Phosphoramidate | Phenyl, Alanine (B10760859) methyl ester | Enzymatic (e.g., Esterases, Phosphoramidases) | Bypasses initial kinase-dependent activation. nih.gov |
Biochemical Interactions and Enzymatic Stability of Uridylyl 3 5 Adenosine Phosphonate
Interaction with Ribonucleolytic Enzymes
The replacement of an oxygen atom with a methylene (B1212753) group in the phosphodiester linkage of Uridylyl-(3'-5')-adenosine phosphonate (B1237965) renders it resistant to cleavage by many ribonucleases, which are enzymes that catalyze the breakdown of RNA. This resistance allows it to function as a stable substrate analogue, facilitating detailed studies of enzyme-substrate interactions.
Pancreatic ribonuclease A (RNase A) is a well-studied enzyme that cleaves the P-O5' bond of RNA at pyrimidine (B1678525) nucleotide sites. Studies using phosphonate analogues have been instrumental in understanding its catalytic mechanism. While direct kinetic data for the linear Uridylyl-(3'-5')-adenosine phosphonate is not extensively detailed, research on the closely related analogue, Uridine (B1682114) 2',3'-cyclic phosphonate, provides significant insights.
This cyclic phosphonate is hydrolyzed by RNase A, but at a dramatically slower rate than its phosphate (B84403) counterpart, Uridine 2',3'-cyclic phosphate. nih.gov At pH 6, the catalytic rate constant (k₂) for the phosphonate is approximately 1900 times smaller, and the Michaelis constant (Kₘ) is about 15 times smaller, than for the natural phosphate substrate. nih.gov This indicates that while the phosphonate analogue can still bind to the active site, its processing is severely impaired. The reduced reaction rate highlights the critical role of the phosphodiester group's electronic and structural properties in catalysis.
Table 1: Comparison of Kinetic Parameters for RNase A-Catalyzed Hydrolysis of Cyclic Phosphate vs. Cyclic Phosphonate at pH 6
| Substrate | Relative k₂ (Catalytic Rate) | Relative Kₘ (Binding Affinity) | Source |
|---|---|---|---|
| Uridine 2',3'-cyclic phosphate (Natural) | 1900x | 15x | nih.gov |
| Uridine 2',3'-cyclic phosphonate (Analogue) | 1x | 1x | nih.gov |
The binding of the natural substrate, uridylyl-(3'-5')-adenosine (UpA), to RNase A has been characterized through molecular dynamics simulations and X-ray crystallography. nih.govnih.gov These studies reveal key interactions within the enzyme's active site. The uracil (B121893) base is recognized at the primary binding site (B1), while the adenosine (B11128) base fits into a secondary binding subsite (B2). nih.gov
The stabilization of the adenosine base in the B2 subsite can involve hydrogen-bonding contacts with specific amino acid residues, which depend on the conformation of the adenosine ribose. nih.gov When the ribose pucker is in the O4'-endo conformation, Gln69 and Glu111 form hydrogen bonds with the adenine (B156593) base. nih.gov Conversely, in a C2'-endo pucker, Asn71 is the primary residue interacting with the base. nih.gov For this compound, the fundamental recognition of the uracil and adenosine nucleobases by the enzyme's subsites is expected to be similar. However, the altered geometry and charge distribution of the phosphonate linkage compared to the trigonal bipyramidal transition state of a phosphate group likely affects the precise positioning and affinity within the active site, as suggested by the altered Kₘ value for the cyclic analogue. nih.gov
The slow rate of hydrolysis of phosphonate analogues by RNase A provides strong evidence for specific mechanistic steps. The significant rate reduction observed with Uridine 2',3'-cyclic phosphonate is consistent with an enzymatic mechanism that involves a pseudorotation step within a pentacovalent phosphorus intermediate. nih.gov The substitution of an oxygen with a carbon atom in the phosphonate group would make the requisite electronic rearrangements for this step far less favorable, thus slowing the reaction. nih.gov By acting as a "mechanistic probe," the phosphonate analogue helps to validate proposed reaction pathways that would be otherwise difficult to observe with the rapidly turning over natural substrate.
Mechanistic Studies of Phosphonate Bond Cleavage and Stability
The inherent chemical stability of the phosphonate bond is a defining feature of this compound. Understanding its hydrolysis under various conditions is crucial for its application in biochemical studies.
The hydrolysis of phosphonates is a challenging chemical transformation that can occur under both acidic and basic conditions. nih.gov In most cases, the cleavage occurs at the P-O bond. nih.gov The rate of hydrolysis is influenced by several factors, including pH and the nature of the substituents on the phosphorus atom. nih.gov Steric effects can have a more significant impact on the hydrolysis of phosphonates compared to carboxylic esters. nih.gov While specific kinetic data for the non-enzymatic hydrolysis of this compound is limited, the general principles of phosphonate chemistry suggest it is significantly more stable to spontaneous and chemically-induced hydrolysis than its phosphodiester counterpart, Uridylyl-(3'-5')-adenosine. nih.gov
While chemically robust, the cleavage of phosphonate esters can be dramatically accelerated by the presence of metal ions. nih.govacs.org Lanthanide ions and dinuclear metal complexes, particularly those involving Zn(II), are effective catalysts for the hydrolysis of both phosphate and phosphonate esters. nih.govfrontiersin.orgresearchgate.net The catalytic mechanism often involves a cooperative effect between two metal centers. acs.orgresearchgate.net
The proposed mechanism involves the metal ions acting as Lewis acids, coordinating to an oxygen atom of the phosphonate group. frontiersin.org This coordination activates the phosphorus center for a nucleophilic attack. frontiersin.org Furthermore, the metal ions can help generate an active nucleophile (such as a metal-bound hydroxide (B78521) ion) and stabilize the developing negative charge in the five-membered transition state. frontiersin.orgresearchgate.net The rate enhancement can be remarkable, with some two-metal-ion catalyzed systems increasing the rate of phosphonate ester hydrolysis by a factor of ~10¹³. nih.gov This catalytic activity underscores the importance of metal cofactors in biological and synthetic systems that process phosphorus-containing compounds.
Comparative Stability Analysis with Natural Dinucleoside Phosphates
This compound is a synthetic analogue of the naturally occurring dinucleoside phosphate, Uridylyl-(3'-5')-adenosine (UpA). The key structural difference lies in the linkage between the two nucleosides: the phosphonate contains a non-hydrolyzable phosphonate moiety (-PO2-CH2-) in place of the natural phosphodiester linkage (-PO2-O-). This modification significantly enhances the molecule's stability, particularly its resistance to enzymatic cleavage by nucleases. researchgate.net
Natural dinucleoside phosphates like UpA are substrates for enzymes such as Ribonuclease A (RNase A), which catalyze the cleavage of the phosphodiester bond. nih.gov In contrast, phosphonate analogues are designed to be isosteric and isoelectronic mimics of the natural substrate but are resistant to this enzymatic hydrolysis. Their stability makes them valuable tools for studying enzyme mechanisms and as potential enzyme inhibitors. Phosphonate analogues often serve as stable mimics of the tetrahedral transition state that forms during the enzymatic hydrolysis of a phosphodiester bond. nih.gov The increased stability of the carbanion intermediate that can be formed from phosphonate analogues, compared to the one from natural substrates, contributes to their slow processing by enzymes. nih.gov
| Feature | Uridylyl-(3'-5')-adenosine (Natural) | This compound (Analogue) |
| Internucleotidic Linkage | Phosphodiester (-PO2-O-) | Phosphonate (-PO2-CH2-) |
| Enzymatic Stability | Susceptible to hydrolysis by nucleases (e.g., RNase A) nih.gov | Resistant to enzymatic hydrolysis researchgate.net |
| Biochemical Role | Natural substrate in RNA metabolism medchemexpress.com | Stable transition-state analogue, enzyme inhibitor nih.gov |
| Half-life in presence of hydrolases | Short | Significantly extended |
Molecular Dynamics and Computational Approaches to Enzyme-Phosphonate Interactions
Due to the high stability of phosphonate analogues, studying their dynamic interactions with enzymes at an atomic level often requires computational methods like molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. acs.org These techniques provide invaluable insights where experimental characterization of the transient enzyme-substrate complex is challenging.
While direct simulation data for this compound is limited, extensive MD simulations have been performed on its natural counterpart, Uridylyl-(3'-5')-adenosine (UpA), in complex with enzymes like Ribonuclease A (RNase A). nih.gov These studies serve as a crucial model for understanding how the phosphonate analogue might behave. Computational studies on various enzyme systems highlight the critical role of protonation states and conformational changes in catalysis, which are directly applicable to understanding enzyme-phosphonate interactions. nih.govacs.org The primary goal of these simulations is to elucidate how factors like substrate conformation, proton transfer events, and specific active site interactions contribute to the binding and potential inhibition mechanisms. nih.govnih.gov
Simulation of Substrate Conformation and Proton Transfer Dynamics
MD simulations are instrumental in exploring the conformational landscape of a substrate within an enzyme's active site. For the natural substrate UpA, simulations show that small, concerted changes in its conformation can result in a geometry that is highly favorable for the transphosphorylation reaction catalyzed by RNase A. nih.gov This "near-attack" conformation is suitable for an intraligand proton transfer between the 2'-hydroxyl group and a phosphate oxygen atom, a key step preceding the formation of the cyclic intermediate. nih.gov
In the broader context of enzyme catalysis, computational approaches have shown that proton transfer is a fundamental step that can initiate the chemical reaction. acs.orgnih.gov QM/MM simulations can model this process explicitly, revealing how the enzyme environment lowers the energy barrier for proton transfer. acs.org For instance, electrostatic repulsion between a transferred proton and the phosphorus atom can provide a significant stimulus for bond cleavage in phosphoryl transfer reactions. acs.org The movement and sharing of protons among the enzyme, substrate, and surrounding water molecules are dynamic processes that are critical for catalysis. acs.orgrsc.org Simulations suggest that for phosphonate analogues, which are slow substrates, the stability of intermediates formed after the initial proton transfer can be a rate-limiting factor. nih.gov
Elucidation of Active Site Interactions and Conformational Changes
Molecular dynamics simulations provide a detailed picture of the non-covalent interactions between a substrate and the amino acid residues in an enzyme's active site. In the case of UpA binding to RNase A, the interactions stabilizing the adenosine base (at the B2 subsite) are dynamic and depend on the conformation of the substrate's ribose sugar. nih.gov
When the adenosine ribose has an O4'-endo pucker , residues Gln69 and Glu111 form hydrogen bonds with the adenine base. nih.gov
When the ribose adopts a C2'-endo pucker , Asn71 is the primary residue interacting with the base. nih.gov
These findings from simulations of the natural substrate offer a robust model for the interactions expected for this compound. The phosphonate group itself is expected to form strong interactions with the active site, mimicking the binding of the phosphate group in the transition state. nih.gov
Studies on other enzyme-phosphonate complexes have shown that the binding of a phosphonate analogue can induce significant conformational changes within the active site. nih.gov For example, in 5-enolpyruvylshikimate-3-phosphate synthase, the binding of an (R)-phosphonate inhibitor causes structural alterations in the strictly conserved residues Arg124 and Glu341, leading to broader changes in the enzyme's domain structure. nih.gov In contrast, the (S)-phosphonate, which more closely resembles the natural tetrahedral intermediate, did not induce such changes. nih.gov This highlights that the enzyme can exhibit conformational flexibility to accommodate different ligands, and that phosphonate analogues can alter the structural events that occur during the catalytic cycle. nih.gov
| Interacting Residue (RNase A) | Substrate Group (Adenosine of UpA) | Substrate Conformation | Type of Interaction |
| Gln69 | Adenine Base | O4'-endo ribose pucker | Hydrogen Bond nih.gov |
| Glu111 | Adenine Base | O4'-endo ribose pucker | Hydrogen Bond nih.gov |
| Asn71 | Adenine Base | C2'-endo ribose pucker | Hydrogen Bond nih.gov |
Structural and Conformational Characterization of Uridylyl 3 5 Adenosine Phosphonate
Crystallographic Analysis of Dinucleoside Phosphonates
While specific crystallographic data for Uridylyl-(3'-5')-adenosine phosphonate (B1237965) is not widely available in published literature, extensive X-ray analysis of closely related dinucleoside phosphonates serves as an excellent model. These studies are fundamental to understanding the structural perturbations introduced by the phosphonate moiety.
The crystal structures of dinucleoside monophosphates are powerful models for comprehending the complex folding patterns of polynucleotide chains like RNA. nih.govnih.gov The naturally occurring Uridylyl-(3'-5')-adenosine phosphate (B84403) , for instance, was found to crystallize in conformations that differ significantly from those within a standard double-helical RNA. nih.govcore.ac.uk This demonstrated that dinucleotides possess significant conformational flexibility, providing insights into the potential structures of non-helical regions or loops in RNA. nih.gov
The conformation of a dinucleoside is defined by a set of torsional angles along the sugar-phosphate backbone (α, β, γ, δ, ε, ζ) and the glycosidic bond (χ) that connects the base to the sugar ring. nakb.org X-ray crystallography is the definitive method for determining these angles.
In the crystal structure of deoxyadenylyl-3'-methylphosphonate-5'-thymidine, the torsional angles about the P-O5' (β) and P-O3' (ζ) bonds were found to be -91.8° and 117.8°, respectively. nih.gov The β angle falls within the typical gauche(-) range, but the ζ angle is in a less common eclipsed conformation. nih.gov Similarly, analysis of a diastereomer of thymidin-3'-yl 4-thiothymidin-5'-yl methylphosphonate (B1257008) showed an extended backbone conformation where the bases are completely unstacked. researchgate.net
These findings highlight the conformational diversity of the phosphonate linkage. Molecular mechanics studies suggest that one stereoisomer at the phosphorus center (R-MP) behaves similarly to standard phosphates, while the other (S-MP) can produce noticeable distortions in the local geometry, enabling a transition from an extended (BII-type) to a more compact (BI-type) backbone conformation. nih.gov
Below is a data table of representative torsional angles from crystallographic studies of dinucleoside phosphonates.
| Torsional Angle | Definition | dAp(Me)T Value (°) | Comments |
|---|---|---|---|
| α (alpha) | O3'(i-1)-P-O5'-C5' | N/A | - |
| β (beta) | P-O5'-C5'-C4' | -91.8 | Within the normal gauche(-) range. nih.gov |
| γ (gamma) | O5'-C5'-C4'-C3' | N/A | - |
| δ (delta) | C5'-C4'-C3'-O3' | N/A | Relates to the sugar pucker conformation. |
| ε (epsilon) | C4'-C3'-O3'-P | N/A | - |
| ζ (zeta) | C3'-O3'-P-O5'(i+1) | 117.8 | Eclipsed conformation, differing from standard helical structures. nih.gov |
| χ (chi) | O4'-C1'-N-C(base) | anti | Both bases are in the anti orientation relative to the sugar. nih.govresearchgate.net |
Solution-State Structural Analysis
While crystallography provides a static picture, solution-state analysis reveals the dynamic nature of these molecules, which is more representative of their biological environment.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformation of dinucleosides. nih.gov For phosphorus-containing compounds, ³¹P-NMR is particularly valuable. The spin-spin coupling between the phosphorus nucleus and adjacent protons (on the C3' and C5' carbons) can be used to estimate the dihedral angles of the P-O-C-H systems. nih.gov This allows for the characterization of the backbone conformation in solution.
For phosphonate analogs, NMR can distinguish between the different diastereomers (R and S) that arise from the chiral phosphorus center. This is critical because the two isomers can induce different structural perturbations and have different biological activities. nih.gov By analyzing chemical shifts and coupling constants, researchers can infer the preferred sugar pucker, backbone rotamer populations, and the extent of base-stacking in solution.
The dynamics of the phosphonate linkage are governed by rotations around the P-O3' and P-O5' bonds, which define the key torsional angles ζ and β. Computational studies using molecular mechanics have shown that the energy landscape for these rotations is altered by the phosphonate group. nih.gov The replacement of a charged oxygen with a neutral methyl group changes the steric and electrostatic interactions that dictate conformational preferences. nih.gov
In single-stranded dinucleoside methylphosphonates, there is a feasible transition between an extended phosphodiester conformation and a more compact one, driven by favorable base-stacking interactions that overcome the rotational energy barrier. nih.gov This indicates a dynamic equilibrium between different conformational states. Spectroscopic techniques that can probe these dynamics, such as temperature-dependent NMR, reveal how these populations shift and provide a more complete picture of the molecule's structural behavior in solution.
Influence of Phosphonate Modification on Overall Nucleic Acid Structure
The substitution of a phosphodiester with a phosphonate linkage has several profound effects on nucleic acid structure. The most significant is the removal of the negative charge from the backbone at the site of modification. This has been shown to make the phosphonate-containing dinucleosides energetically less favored than their phosphate counterparts, primarily due to the loss of electrostatic attractive interactions between the linkage and the bases or sugars. nih.gov
Conformational Preferences and Flexibility of the Phosphonate Backbone
The replacement of the native phosphodiester linkage with a phosphonate linkage in Uridylyl-(3'-5')-adenosine introduces significant structural changes that profoundly influence the conformational landscape of the molecule. The defining feature of the phosphonate backbone is the substitution of a bridging phosphoryl oxygen atom with a non-hydrolyzable group, such as a methylene (B1212753) (CH₂) or methyl (CH₃) group. nih.govresearchgate.net This modification renders the internucleotide linkage uncharged at physiological pH and, critically, introduces a chiral center at the phosphorus atom, resulting in two diastereomers, designated as Rₚ and Sₚ. scirp.org
Computational and spectroscopic studies, including Nuclear Magnetic Resonance (NMR), on various phosphonate-modified dinucleotides reveal altered preferences for the six key backbone torsion angles (α, β, γ, δ, ε, ζ) that define the polymer's structure. nih.govresearchgate.netqmul.ac.uk The P-C bond in the phosphonate linkage is longer than the P-O bond it replaces, and the bond angles around the phosphorus atom are also altered. These geometric changes impose new steric constraints on the rotational freedom of the backbone. For instance, studies on methylphosphonate-modified RNA dimers have shown that the orientation of the methyl group—either pointing into the major groove (Rₚ configuration) or out of it (Sₚ configuration)—has a significant impact on local conformation and duplex stability. scirp.org
Molecular dynamics simulations and NMR spectroscopy on model phosphonate dinucleotides have been used to evaluate the conformational landscape. nih.gov These studies indicate that while phosphonate-modified duplexes can still adopt an A-form-like helical structure, there are notable deviations in the backbone torsion angles compared to standard A-form RNA. The preference for sugar pucker (C2'-endo vs. C3'-endo) and the glycosidic bond angle (χ) are also influenced by the stereochemistry at the phosphorus center. scirp.org Specifically, some phosphonate modifications can restrict certain torsion angles; for example, a vinylphosphonate (B8674324) linkage can lock the C5'-C4'-C3'-O3' (δ) torsion angle. nih.govsemanticscholar.org This conformational constraint can be a powerful tool for studying the structural requirements of protein-RNA interactions.
Interactive Data Table: Comparison of Idealized A-Form RNA and Predicted Phosphonate Backbone Torsion Angles
The following table summarizes the canonical backbone torsion angles for a standard A-form RNA helix and highlights the potential conformational space occupied by phosphonate analogues. The ranges for the phosphonate analog are inferred from studies on various phosphonate-modified oligonucleotides and reflect the increased conformational diversity or restriction imparted by the modification.
| Torsion Angle | Atoms Involved | Idealized A-Form RNA Range | Predicted Phosphonate Analog Range |
| α (alpha) | O3'–P–O5'–C5' | -85° to -55° (gauche-) | Wider range, dependent on Rₚ/Sₚ |
| β (beta) | P–O5'–C5'–C4' | +165° to 180° (trans) | Generally maintained in trans |
| γ (gamma) | O5'–C5'–C4'–C3' | +40° to +65° (gauche+) | +40° to +65° (gauche+) |
| δ (delta) | C5'–C4'–C3'–O3' | +80° to +90° | Can be restricted by modification type |
| ε (epsilon) | C4'–C3'–O3'–P | -160° to -140° (trans) | Significant variation, Rₚ/Sₚ dependent |
| ζ (zeta) | C3'–O3'–P–O5' | -85° to -55° (gauche-) | Significant variation, Rₚ/Sₚ dependent |
Note: The values for the phosphonate analog are generalized. The precise conformational preferences are highly dependent on the specific type of phosphonate modification (e.g., methylphosphonate, vinylphosphonate) and the stereochemistry (Rₚ or Sₚ) at the phosphorus center.
Implications for Ribonucleic Acid Structure and Function Models
The unique structural and chemical properties of Uridylyl-(3'-5')-adenosine phosphonate and related analogs have significant implications for modeling RNA structure and understanding its function. By providing a stable, non-ionic mimic of the natural phosphodiester linkage, phosphonate-modified oligonucleotides serve as invaluable tools for biochemical and structural studies.
One of the most critical features of the phosphonate backbone is its resistance to nuclease degradation. nih.gov Nucleases, which are ubiquitous in biological systems, readily hydrolyze the phosphodiester bonds of natural RNA. The replacement of the scissile P-O bond with a robust P-C bond renders the linkage stable, allowing researchers to create RNA models that can be studied over extended periods without degradation. researchgate.netsemanticscholar.org This stability is fundamental for applications like X-ray crystallography or long-duration NMR experiments aimed at elucidating three-dimensional structures.
The neutrality of the phosphonate linkage provides a unique avenue to probe the role of electrostatic interactions in RNA folding and protein recognition. The polyanionic nature of the natural RNA backbone is crucial for its structure and its interactions with metal ions and proteins. By systematically replacing phosphodiester groups with neutral phosphonate groups, it is possible to dissect the specific contributions of backbone charge to RNA stability and function.
Furthermore, phosphonate dinucleotides have been shown to act as substrates or primers for certain enzymes, such as E. coli DNA-dependent RNA polymerase. The ability of these enzymes to recognize and process a phosphonate-containing primer, even with its altered geometry and lack of charge, indicates a degree of steric flexibility at the enzyme's active site. nih.govnih.gov Studying these interactions provides crucial insights into the catalytic mechanisms of polymerases and the minimal structural requirements for substrate binding.
The chirality of the phosphonate linkage also offers a sophisticated tool for stereospecific probing of molecular interactions. Since the Rₚ and Sₚ diastereomers present different three-dimensional arrangements, comparing their behavior in binding assays or as enzyme substrates can map the steric and electronic requirements of RNA-binding proteins or ribozymes with high precision. For instance, the differential effects of Rₚ and Sₚ methylphosphonate modifications on duplex stability and protein binding have helped to model the precise topology of the RNA backbone within protein-binding pockets. scirp.org
Chemical Biology Applications and Research Utility of Uridylyl 3 5 Adenosine Phosphonate
Design and Synthesis of Research Tools and Probes
The unique properties of the phosphonate (B1237965) linkage make it an attractive modification for the design of specialized chemical probes. unc.edunih.gov These tools are engineered to interact with specific proteins or nucleic acids, allowing for the investigation of their biological roles in cellular or in vivo contexts. unc.edunih.govnih.gov
Development of Enzyme Inhibitors and Mechanistic Probes
The phosphonate group has been effectively incorporated into molecules designed as enzyme inhibitors and mechanistic probes. Its stability against hydrolysis and its ability to mimic the transition state of phosphate (B84403) transfer reactions make it particularly useful for this purpose.
Activity-Based Probes (ABPs): Diphenyl phosphonate (DPP) moieties have been utilized as reactive groups or "warheads" in the design of activity-based probes targeting enzymes such as serine proteases. uantwerpen.be In this context, the phosphorus atom of the phosphonate reacts with a nucleophilic residue, like the active site serine, to form a stable, covalent bond. uantwerpen.be This irreversible inhibition allows for the specific labeling and characterization of active enzyme populations within complex biological mixtures. uantwerpen.be
Receptor Agonists and Mechanistic Tools: Analogues of uridine (B1682114) 5'-methylenephosphonate have been synthesized and studied for their activity at purinergic receptors, such as the human P2Y₂ receptor. nih.govnih.gov These phosphonate compounds were found to act as selective agonists. nih.govnih.gov Interestingly, while they were less potent than the natural ligand UTP, they did not inhibit UTP's effect, suggesting that they may bind to an allosteric site on the receptor. nih.govnih.gov This type of research provides valuable mechanistic probes to explore receptor activation and identify alternative binding sites for drug development. nih.gov
Probing Signaling Pathways: Researchers have synthesized phosphonoacetate analogues of the signaling molecule adenosine (B11128) 5′-diphosphate ribose (ADPR) to investigate the mechanism of the TRPM2 ion channel. rsc.org By replacing the pyrophosphate group, which is prone to degradation by cellular enzymes, with a more stable phosphonoacetate linker, scientists aimed to clarify the structural requirements for receptor activation. rsc.org The finding that these specific analogues were inactive provided crucial information, highlighting the essential role of the complete pyrophosphate structure for TRPM2 activation. rsc.org
The utility of phosphonates in these probes stems from their fundamental chemical properties. The phosphonate group has a higher basicity and, consequently, an enhanced affinity for metal ions compared to the natural phosphate group, which can be a critical factor in enzymatic reactions. nih.gov
Utilization in Investigating Nucleic Acid-Protein Recognition
The interaction between nucleic acids and proteins is fundamental to most biological processes, including gene expression and replication. Phosphonate-modified dinucleotides like Uridylyl-(3'-5')-adenosine phosphonate serve as probes to dissect the principles of this recognition. The crystal structure of the parent dinucleoside monophosphate, UpA, reveals significant conformational flexibility, which is crucial for its function in non-helical or "loop" regions of RNA. nih.gov
By replacing the natural dianionic phosphodiester group with a monoanionic phosphonate linkage (at physiological pH), researchers can systematically investigate the role of the backbone's electrostatic charge in protein binding. This modification allows for the study of how charge and the precise geometry of the sugar-phosphate backbone contribute to the specificity and affinity of nucleic acid-protein interactions. Altering this key feature helps to determine whether a protein recognizes the shape of the nucleic acid, its electrostatic potential, or a combination of both.
Role in the Development of Nucleic Acid-Based Research Analogues
The principles learned from studying simple phosphonate dinucleotides are extended to the design of more complex nucleic acid-based research tools. The phosphonate modification is a cornerstone of synthetic nucleic acid chemistry, enabling the creation of analogues with tailored properties.
Contribution to Antisense Oligonucleotide Design Principles in Research
A major application of phosphonate chemistry is in the field of antisense oligonucleotides. These are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate protein synthesis. nih.gov The natural phosphodiester backbone is rapidly degraded by cellular nucleases, limiting its therapeutic potential.
Methylphosphonate (B1257008) linkages, a type of phosphonate modification, were among the first to be used to create nuclease-resistant oligonucleotides. These uncharged analogues are able to enter cells and bind to their target mRNA. Related modifications, such as phosphoramidates, which also confer high nuclease resistance, have been shown to be potent and specific antisense agents. nih.gov These modified oligonucleotides often act by sterically blocking the translation machinery from accessing the mRNA, thereby inhibiting protein synthesis without triggering RNA degradation pathways like RNase H. nih.gov The development of these phosphonate-containing analogues has been instrumental in establishing the core principles of antisense technology.
Applications in Exploring Cyclic Dinucleotide and Methylphosphonate Chemistry
The chemistry of phosphonate linkages has been applied to the synthesis of various research analogues, including modified cyclic dinucleotides and oligonucleotides containing methylphosphonate groups.
Methylphosphonate Dinucleotides: The synthesis of di- and tri-adenylyl methylphosphonate analogues has been explored, providing insights into the stereoselectivity of the chemical coupling reactions used to form these modified backbones. nih.gov Such studies are crucial for producing stereochemically pure compounds, which is often necessary as different stereoisomers can have vastly different biological activities.
Cyclic Dinucleotide Analogues: Cyclic dinucleotides (c-diNMPs) are important second messenger molecules in both bacteria and eukaryotes. The synthesis of a wide array of c-diNMP analogues, including molecules with modified linkages, allows researchers to probe the signaling pathways they control. biolog.de The introduction of phosphonate or other modified linkages can alter the binding affinity to specific receptors, effectors, or degrading enzymes, helping to map the structure-activity relationships within these signaling systems.
Fundamental Contributions to Nucleic Acid Chemistry and Biochemistry
The study of this compound and related molecules has made fundamental contributions to the broader fields of nucleic acid chemistry and biochemistry. These analogues serve as powerful tools to probe the functional importance of the phosphodiester backbone, a structure that is central to the biological role of DNA and RNA.
By systematically replacing the native phosphate group, researchers can dissect the contribution of backbone charge, nuclease stability, and conformational dynamics to biological processes. Research using phosphonate analogues has provided key insights into:
Enzyme Mechanism: Their use as inhibitors and probes has helped elucidate the mechanisms of enzymes that process nucleic acids or their components. uantwerpen.bersc.org
Structure-Activity Relationships: They have been instrumental in understanding how the structure of nucleic acids and related signaling molecules relates to their function, for instance, in receptor binding and antisense activity. nih.govnih.gov
Basic Chemical Properties: Investigations into acyclic nucleoside phosphonates have clarified the fundamental chemical differences between phosphonate and phosphate groups, such as the increased basicity and metal ion affinity of the phosphonate moiety, which helps explain their biological activity profiles. nih.gov
In essence, the development and application of phosphonate-containing nucleic acid analogues, including this compound, provide a foundational chemical toolkit for exploring and manipulating the intricate world of nucleic acid biochemistry.
Understanding Phosphate Chemistry and Phosphorus(V) Reactivity
The phosphonate linkage in this compound, where a non-ester oxygen atom of the phosphate group is replaced by a carbon atom (often a methylene (B1212753) group, -CH2-), introduces a fundamental change in the electronic and steric environment of the phosphorus(V) center. This modification has profound implications for the reactivity of the internucleotide bond, making it an excellent model for studying the mechanisms of phosphoryl transfer reactions, which are central to many biological processes.
Research on phosphonate analogues has provided significant insights into the factors governing the stability and reactivity of phosphorus(V) compounds. The replacement of an oxygen atom with a carbon atom in the phosphonate linkage alters the charge distribution and the bond angles around the phosphorus atom. This, in turn, influences the susceptibility of the phosphorus center to nucleophilic attack, a key step in the hydrolysis of phosphodiester bonds.
Studies on various dinucleoside phosphonates have demonstrated their increased resistance to both chemical and enzymatic hydrolysis compared to their natural phosphodiester counterparts. This enhanced stability is attributed to the greater strength of the P-C bond compared to the P-O bond and the altered electronic properties of the phosphorus center. For instance, the replacement of the bridging 3'-oxygen with a methylene group in methylphosphonate analogues of oligonucleotides has been shown to significantly increase their stability against nuclease degradation.
The table below summarizes the general comparative stability of phosphodiester versus phosphonate linkages based on findings from related oligonucleotide studies.
| Linkage Type | Relative Hydrolytic Stability | Relative Enzymatic Stability (against nucleases) |
| Phosphodiester | Lower | Lower |
| Phosphonate | Higher | Higher |
This table provides a generalized comparison based on studies of various oligonucleotide phosphonate analogues.
The study of this compound and related compounds allows researchers to dissect the contribution of electronic and steric effects to the reactivity of the phosphorus(V) center. By systematically modifying the substituent on the phosphorus atom (e.g., methyl, vinyl), researchers can fine-tune the electronic properties of the phosphonate linkage and observe the resulting changes in reactivity. This approach has been instrumental in elucidating the mechanisms of action of various enzymes that process nucleic acids, such as polymerases and nucleases.
Insights into Internucleotide Linkage Properties and Stability
One of the most significant properties of the phosphonate linkage is its enhanced stability. The natural phosphodiester bond in RNA is susceptible to cleavage, particularly under alkaline conditions or in the presence of nucleases. nih.gov This inherent instability is a major challenge in the development of RNA-based therapeutics. Phosphonate analogues, due to their resistance to hydrolysis, serve as valuable models for the design of more stable therapeutic oligonucleotides.
The stability of the phosphonate linkage has been a subject of extensive research. For example, studies on oligonucleotides containing methylphosphonate linkages have shown that they are significantly more resistant to degradation by various nucleases. This resistance makes them useful tools for a variety of in vitro and in vivo applications where the stability of the nucleic acid is paramount.
The table below presents typical conformational parameters for a natural dinucleoside monophosphate, which can serve as a baseline for comparison when studying phosphonate analogues.
| Torsion Angle | Description | Typical Value (in degrees) |
| α (alpha) | O3'-P-O5'-C5' | -60 to -80 |
| β (beta) | P-O5'-C5'-C4' | 170 to 190 |
| γ (gamma) | O5'-C5'-C4'-C3' | 50 to 70 |
| δ (delta) | C5'-C4'-C3'-O3' | 80 to 90 |
| ε (epsilon) | C4'-C3'-O3'-P | -140 to -160 |
| ζ (zeta) | C3'-O3'-P-O5' | -60 to -80 |
These values represent a typical A-form RNA helix and can vary. Data for the specific phosphonate analogue is not available.
Future Directions in Dinucleoside Phosphonate Research
Development of Novel Synthetic Routes for Complex Architectures
The future of dinucleoside phosphonate (B1237965) research is intrinsically linked to the innovation of synthetic strategies that can efficiently generate complex and diverse molecular architectures. While established methods like H-phosphonate and phosphoramidite (B1245037) chemistries have been foundational, researchers are actively pursuing novel routes to overcome existing limitations and expand synthetic capabilities.
One promising direction is the development of one-pot sequential strategies that streamline the synthesis process. For instance, a method involving the in-situ generation of phosphonites from arylmagnesium bromides and triethyl phosphite (B83602), followed by treatment with iodine and amines, has shown success in producing phosphonamidates in good to excellent yields at room temperature. researchgate.net Another approach focuses on the use of phosphonylaminium salts to mediate the reactivity of phosphonochloridates, enabling the synthesis of P-alkylphosphonamidates without the need for intermediate purification. researchgate.net
The H-phosphonate approach remains a valuable tool, particularly for creating phosphoramidate (B1195095) linkages with high coupling yields (>97%). mcmaster.ca This method offers advantages over traditional phosphoramidite chemistry, including access to a broader range of biologically relevant modifications. mcmaster.ca Researchers are also exploring catalyst-free reactions, such as the Kabachnik-Fields reaction, to synthesize phosphonate-containing compounds under mild conditions with high yields. researchgate.net These advancements are crucial for constructing oligonucleotides with intricate designs, such as those incorporating multiple modifications or complex branching, which are essential for advanced therapeutic and diagnostic applications.
| Synthetic Approach | Key Features | Potential Advantages |
| In-situ Phosphonite Generation | One-pot reaction using Grignard reagents and triethyl phosphite. | High yields, mild room temperature conditions, use of readily available materials. researchgate.net |
| Phosphonylaminium Salt Mediation | Uses oxalyl chloride for chlorination; avoids harsh reagents. | Flexible, room temperature synthesis, no intermediate purification needed. researchgate.net |
| H-Phosphonate Chemistry | Employs H-phosphonate nucleosides as precursors. | High coupling yields, access to diverse modifications like phosphoramidates. mcmaster.caumich.edu |
| Catalyst-Free Kabachnik-Fields | Three-component reaction under mild conditions. | High yields, simple experimental procedure, avoids metal catalysts. researchgate.net |
This table summarizes emerging synthetic routes for dinucleoside phosphonates and related compounds, highlighting their key features and potential benefits for creating complex nucleic acid architectures.
Advanced Spectroscopic and Structural Elucidation Techniques
As synthetic methods produce increasingly complex dinucleoside phosphonates, the demand for sophisticated analytical techniques to verify their structure and purity grows. A combination of spectroscopic and computational methods is becoming indispensable for the comprehensive characterization of these novel compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a cornerstone technique for monitoring reaction progress and confirming the formation of the desired phosphonate linkage. researchgate.net It is also instrumental in investigating the stereochemical properties at the phosphorus center, such as configurational stability and epimerization barriers. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) complements NMR by providing precise mass-to-charge ratio data, confirming the elemental composition of the synthesized molecules. researchgate.net
Computational studies, especially Density Functional Theory (DFT), are emerging as powerful predictive tools. DFT can be used to calculate theoretical spectroscopic data (such as IR and UV-Vis spectra) and compare them with experimental findings for structural validation. researchgate.net Furthermore, these computational approaches can elucidate structural parameters, analyze molecular orbitals, and predict electronic properties, offering deep insights that are often inaccessible through experimental means alone. researchgate.net The integration of these advanced spectroscopic and computational techniques is essential for accelerating the development and understanding of new phosphonate-based nucleic acid analogs.
Expansion of Chemical Biology Applications in Nucleic Acid Engineering
The unique properties of phosphonate-modified oligonucleotides, especially their resistance to nucleases, make them powerful tools for nucleic acid engineering and various chemical biology applications. frontiersin.orgnih.gov Future research will likely focus on leveraging these features to design novel probes, therapeutic agents, and functional biomaterials.
The incorporation of phosphonate linkages into antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) is a key area of interest. researchgate.net These modifications can enhance the stability and therapeutic profile of oligonucleotides designed to modulate gene expression. researchgate.net For example, siRNAs modified with a single alkyl phosphonate linkage have demonstrated enhanced specificity. researchgate.net
Furthermore, the phosphonate backbone provides a versatile scaffold for further chemical modifications. The development of "clickable" backbones, such as alkynyl phosphonate DNA, allows for the attachment of various functional molecules (e.g., fluorophores, affinity tags) via copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). researchgate.net This capability opens up new possibilities for creating sophisticated DNA-based sensors, diagnostic tools, and materials. Research has shown that oligonucleotides modified with these clickable triazolylphosphonate linkages are highly resistant to exonucleases and can be efficiently taken up by cells, highlighting their potential in cellular and in vivo applications. researchgate.net
Exploration of Unique Biophysical Properties of Phosphonate Linkages
The substitution of a phosphodiester with a phosphonate linkage introduces significant changes to the biophysical properties of a nucleic acid duplex. A central focus of future research will be to systematically characterize these changes and understand how they can be tuned for specific applications.
A key biophysical parameter is the thermal stability (Tm) of duplexes containing phosphonate modifications. Studies have shown that incorporating alkyl phosphonate linkages generally leads to a modest destabilization of the DNA:RNA duplex, with Tm reductions of approximately 1-2 °C per modification compared to the unmodified control. researchgate.net The degree of destabilization can be influenced by the nature of the group attached to the phosphorus atom; more hydrophobic groups like cyclohexyl and phenyl tend to be more destabilizing. researchgate.net
| Property | Observation with Phosphonate Linkages | Implication |
| Thermal Stability (Tm) | Modest decrease (1-2 °C per modification) in DNA:RNA duplex stability. researchgate.net | Affects hybridization affinity; must be considered in probe and therapeutic design. |
| Nuclease Resistance | Significantly enhanced resistance to exonuclease degradation. nih.govresearchgate.net | Increases biological half-life, making them suitable for in vivo applications. |
| Hydrophobicity | Can be increased, especially with hydrophobic R-groups on the phosphorus. researchgate.net | May influence solubility, cellular uptake, and protein binding. |
| Chemical Stability | Certain linkages (e.g., MP) can be susceptible to cleavage under basic conditions. researchgate.net | Requires optimization of synthesis and deprotection protocols. |
This table outlines the key biophysical properties of nucleic acids that are altered by the introduction of phosphonate linkages, based on current research findings.
Q & A
Basic Research Questions
Q. What enzymatic or chemical synthesis methods are recommended for producing uridylyl-(3'-5')-adenosine phosphonate analogs?
- Methodological Answer : Enzymatic synthesis using adenosine triphosphate (ATP) and adenylyl cyclase is a common approach, leveraging nucleotide analogs as substrates . For improved purity, hyper-cross-linked resin chromatography can isolate intermediates, ensuring >95% purity by removing byproducts. Chemical synthesis may involve phosphoramidite chemistry, with POM (pivaloyloxymethyl) protecting groups to stabilize the phosphonate linkage during solid-phase synthesis . Post-synthesis validation via HPLC and mass spectrometry is critical to confirm structural integrity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use NMR (¹H, ³¹P) to confirm the 3'-5' phosphodiester bond and phosphonate group stereochemistry . X-ray crystallography or cryo-EM can resolve intramolecular interactions, such as hydrogen bonding between the uridine and adenosine moieties . Physicochemical properties (e.g., logP, solubility) should be assessed using reversed-phase HPLC and shake-flask methods to inform bioavailability studies .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Cell-based replication assays (e.g., HCV subgenomic replicon systems) can test antiviral activity by quantifying RNA replication inhibition . For enzyme targeting, use steady-state kinetic assays with purified enzymes (e.g., cN-II) to measure IC₅₀ values and determine competitive vs. non-competitive inhibition modes . Radiolabeled ATP analogs may track incorporation efficiency in polymerase assays .
Advanced Research Questions
Q. How can non-hydrolysable phosphonate bonds enhance the design of nucleotide analogs as enzyme inhibitors?
- Methodological Answer : The phosphonate group’s resistance to hydrolysis increases metabolic stability, making analogs like this compound potent competitive inhibitors. Docking studies with cN-II reveal that the phosphonate mimics the transition state of phosphate ester hydrolysis, enhancing binding affinity . Pair this with mutagenesis (e.g., alanine scanning) to identify key residues (e.g., hydrophobic stacking partners) critical for inhibition .
Q. What strategies resolve contradictions in kinetic data between chain termination and competitive inhibition modes?
- Methodological Answer : Pre-steady-state kinetic assays (e.g., quench-flow) distinguish between immediate chain termination (no further nucleotide addition) and delayed competitive inhibition (reduced incorporation rate). For uridylyl-adenosine phosphonate, compare incorporation efficiency (kₚₒₖ/Kd) with ATP in HCV NS5B polymerase assays. If kₚₒₖ is near-zero, it indicates chain termination; measurable kₚₒₖ suggests competition . Cross-validate using crystallography to visualize active-site binding conformations .
Q. How can prodrug strategies optimize cellular uptake of this compound?
- Methodological Answer : Bis(S-acyl-2-thioethyl) prodrugs enhance membrane permeability by masking the phosphonate’s negative charge. Post-uptake, intracellular esterases cleave the prodrug, releasing the active compound. Monitor intracellular conversion using LC-MS/MS and compare antiviral EC₅₀ values in primary hepatocytes vs. unmodified analogs . Adjust acyl groups (e.g., acetyl vs. pivaloyl) to balance stability and activation kinetics .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in simulated biological fluids (e.g., PBS, human serum) at 37°C. Use UPLC-MS to quantify degradation products (e.g., free nucleosides, inorganic phosphate). For thermal stability, perform differential scanning calorimetry (DSC) to identify decomposition thresholds. Stability data should inform storage recommendations (e.g., ≤-20°C, lyophilized) .
Data Analysis and Troubleshooting
Q. How should researchers interpret discrepancies in inhibitory potency across different enzyme isoforms?
- Methodological Answer : Perform comparative structural analysis of enzyme active sites (e.g., cN-II vs. cN-III) using homology modeling. If uridylyl-adenosine phosphonate shows lower affinity for cN-III, evaluate residue variations (e.g., charge distribution) near the phosphonate-binding pocket. Validate via chimeric enzyme constructs and measure Ki values to pinpoint isoform-specific determinants .
Q. What statistical methods are recommended for dose-response studies in antiviral assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ and Hill coefficients. For RNA replication data, apply ANOVA with post-hoc correction (e.g., Tukey’s test) to compare treatment groups. Include replicates (n ≥ 3) and report confidence intervals to address variability in primary cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
